

# A Comprehensive Technical Review of Physalins from the Genus Physalis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Physalins are a class of naturally occurring, highly oxygenated 16,24-cyclo-13,14-seco steroids, primarily isolated from plants of the Physalis genus (Solanaceae family).[1][2] These compounds are a subset of withanolides and are recognized for their complex and unique chemical structures.[1][3] For decades, species of Physalis have been utilized in traditional medicine to treat a variety of ailments, including inflammatory diseases, infections, and tumors. [4][5] Modern phytochemical research has identified physalins as the primary bioactive constituents responsible for these therapeutic effects.[6]

This technical guide provides an in-depth review of the chemistry, biological activities, and mechanisms of action of physalins. It includes a compilation of quantitative bioactivity data, detailed experimental protocols for their isolation and evaluation, and visual representations of key signaling pathways they modulate, designed to serve as a valuable resource for professionals in natural product chemistry, pharmacology, and drug development.

### **Chemical Structure and Classification**

Physalins are characterized by a seco-steroid core, where the C-13 and C-14 bond is cleaved, resulting in an eight or nine-membered ring.[2] Further cyclization between C-16 and C-24 forms a new six-membered ring.[3] Over 75 different physalins have been identified, with physalins A, B, D, F, G, and H being the most extensively studied.[1]



They are broadly classified into two main subclasses[1]:

- Type 1 (Physalins): Characterized by an acetal bridge formed by an oxygen atom linking C-14 to C-17.
- Type 2 (Neophysalins): Feature a C-14 to C-16 linkage and a lactone ring formed by the esterification of C-15 and C-17.

The significant structural diversity within the physalin family, arising from different oxidation patterns and substituent groups, leads to a wide spectrum of biological activities.[7][8]

# **Biological and Pharmacological Activities**

Physalins exhibit a broad range of potent pharmacological properties, including anticancer, anti-inflammatory, immunomodulatory, and antiparasitic effects.[1][2] These activities are attributed to their ability to modulate various cellular signaling pathways.[1][9]

## **Anticancer Activity**

Physalins have demonstrated significant cytotoxic activity against a wide panel of human cancer cell lines.[10][11] Their mechanisms of action often involve inducing apoptosis (programmed cell death), promoting cell cycle arrest, and inhibiting cancer cell migration and angiogenesis.[9][12][13] The structure-activity relationship is crucial, with features like the epoxy group in physalin F and the double bond in physalin B being important for their potent cytotoxic effects.[1][14]

Table 1: Cytotoxic Activity of Selected Physalins against Human Cancer Cell Lines



| Physalin   | Cell Line                | Cancer Type    | IC50 / EC50<br>(μM or μg/mL) | Reference    |
|------------|--------------------------|----------------|------------------------------|--------------|
| Physalin B | A375 (BRAF-<br>mutated)  | Melanoma       | < 4.6 μg/mL                  | [15]         |
| Physalin B | A2058 (BRAF-<br>mutated) | Melanoma       | < 4.6 μg/mL                  | [15]         |
| Physalin B | HGC-27                   | Gastric Cancer | Proliferation<br>Inhibition  | [13]         |
| Physalin D | Various                  | Various        | 0.2 - 1.6 μg/mL              | [10][11][14] |
| Physalin F | Various                  | Various        | 0.2 - 1.6 μg/mL              | [10][11][14] |

| Physalin H | Con A-induced T cells | - | 0.69  $\mu$ g/mL (IC50) |[16] |

## **Anti-inflammatory and Immunomodulatory Activity**

Physalins are potent modulators of the immune system.[1][17] They exert anti-inflammatory effects primarily by inhibiting the NF- $\kappa$ B signaling pathway, a central regulator of inflammation. [4][18][19] This inhibition leads to a downstream reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), TNF- $\alpha$ , IL-1 $\beta$ , and IL-6.[1][4][18] Certain physalins, like F and H, can also promote the production of the anti-inflammatory cytokine IL-10.[1][18][20]

Table 2: In Vitro and In Vivo Anti-inflammatory and Immunomodulatory Effects of Physalins



| Physalin       | Model                                         | Effect                                              | Dosage /<br>Concentration | Reference |
|----------------|-----------------------------------------------|-----------------------------------------------------|---------------------------|-----------|
| Physalin A     | Carrageenan-<br>induced paw<br>edema (rats)   | Reduced<br>edema, NO,<br>TNF                        | -                         | [1][4]    |
| Physalin A     | LPS-stimulated<br>RAW 264.7 cells             | Inhibited NO,<br>PGE2, TNF-α                        | -                         | [4]       |
| Physalin B     | Endotoxic shock (mice)                        | Protected<br>against lethal<br>LPS dose             | 0.5 or 1 mg/kg            | [17]      |
| Physalin B & F | Intestinal<br>ischemia/reperfu<br>sion (mice) | Reduced vascular permeability, TNF; Increased IL-10 | 0.2, 2, or 20<br>mg/kg    | [1][17]   |
| Physalin E     | TPA-induced dermatitis (mice)                 | Reduced TNF<br>and NF-кВ                            | 0.125 - 0.5<br>mg/ear     | [1]       |
| Physalin F     | Con A-activated spleen cells                  | Inhibited<br>lymphocyte<br>proliferation            | ≤ 2 µM                    | [18]      |
| Physalin G     | Endotoxic shock (mice)                        | Decreased TNF production                            | 0.5 or 1 mg/kg            | [17]      |

| Physalin H | Delayed-type hypersensitivity (mice) | Reduced ear edema | Dose-dependent |[1]

# **Antiparasitic Activity**

Several physalins have shown promising activity against various parasites, including Leishmania and Trypanosoma species. Physalin F, in particular, has demonstrated potent leishmanicidal activity, with an IC50 value comparable to the standard drug amphotericin B.[1] This effect is linked to the inhibition of nitric oxide and pro-inflammatory cytokines.[16]



Table 3: Antiparasitic Activity of Selected Physalins

| Physalin   | Parasite                                       | Activity Metric | IC50 Value<br>(μM) | Reference |
|------------|------------------------------------------------|-----------------|--------------------|-----------|
| Physalin B | L.<br>amazonensis<br>(macrophage<br>infection) | IC50            | 0.21               | [16]      |
| Physalin F | L. amazonensis (promastigotes)                 | IC50            | 1.4                | [1]       |
| Physalin F | L. amazonensis<br>(macrophage<br>infection)    | IC50            | 0.18               | [16]      |

| Physalin F | T. cruzi | IC50 | 5.3 |[16] |

# Experimental Protocols Isolation and Purification of Physalins

The general procedure for isolating physalins involves solvent extraction followed by multi-step chromatographic separation.[21][22]

#### Methodology:

- Preparation of Plant Material: Air-dried and powdered whole plants, leaves, or calyces of a Physalis species are used as the starting material.[21]
- Solvent Extraction: The powdered material is extracted exhaustively with methanol (MeOH) or ethanol (EtOH) at room temperature or via heating reflux.[21][22]
- Solvent Partitioning: The resulting crude extract is concentrated under vacuum and then
  suspended in water. This suspension is sequentially partitioned with solvents of increasing
  polarity, such as n-hexane, chloroform (CHCl3), and ethyl acetate (EtOAc), to separate
  compounds based on their polarity. Physalins are typically enriched in the chloroform and
  ethyl acetate fractions.[10][11]



- Chromatographic Separation: The enriched fractions are subjected to a series of chromatographic techniques for purification:
  - Column Chromatography (CC): Silica gel or Sephadex LH-20 is commonly used for initial fractionation.
  - Centrifugal Partition Chromatography (CPC): An effective method for separating physalins.
  - High-Performance Liquid Chromatography (HPLC): Reversed-phase (RP-HPLC) on a C18 column is used for the final purification of individual physalins.[23][24]

### Structural Elucidation

The complex structures of physalins are determined using a combination of modern spectroscopic techniques.

#### Methodology:

- Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental formula of the isolated compound.[7][8][25]
- Infrared (IR) Spectroscopy: Provides information about the functional groups present, such as hydroxyls (-OH), carbonyls (C=O) of ketones, and lactone rings.[25]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most critical technique for structural elucidation.
  - 1D NMR: <sup>1</sup>H NMR and <sup>13</sup>C NMR spectra provide information on the number and type of protons and carbons in the molecule.[10][11][25]
  - 2D NMR: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential to establish the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure.[23]

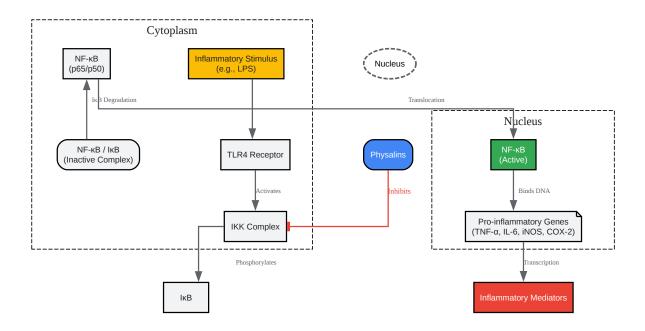


 X-ray Crystallography: When suitable crystals can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the complete structure and its relative stereochemistry.[25]

## **Cell Viability and Cytotoxicity Assays**

These assays are fundamental for evaluating the anticancer potential of physalins by measuring their effect on cell proliferation and survival.

Methodology (MTT/MTS Assay):


- Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.[26]
- Compound Treatment: Cells are treated with various concentrations of the purified physalin for a defined period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is included.
- Reagent Incubation: After treatment, the medium is replaced with a fresh medium containing a tetrazolium salt dye (e.g., MTT or MTS).[27] The plates are incubated for 1-4 hours.
- Measurement: Metabolically active, viable cells reduce the tetrazolium salt into a colored formazan product. For MTT, a solubilizing agent is added. The absorbance of the colored solution is then measured using a microplate reader at a specific wavelength (e.g., ~490 nm for MTS).[26][28]
- Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

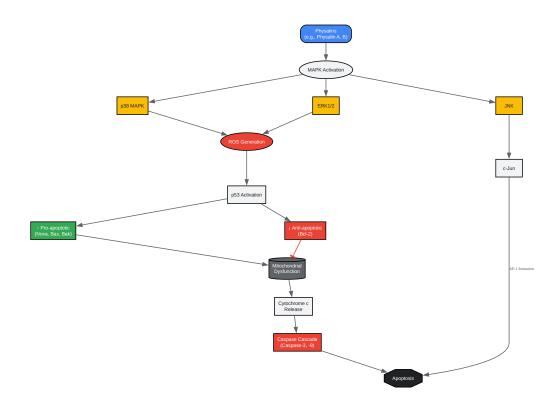
# Key Signaling Pathways and Mechanisms of Action Anti-inflammatory Mechanism via NF-kB Inhibition

The primary anti-inflammatory mechanism of physalins involves the suppression of the NF-κB signaling pathway.[1][18][19] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli (like LPS) trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription

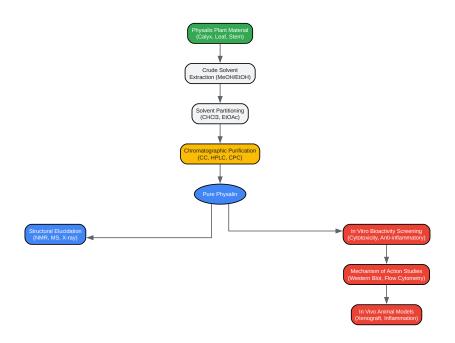


of pro-inflammatory genes. Physalins block the degradation of IκB, thereby preventing NF-κB nuclear translocation.[4]




Click to download full resolution via product page

Physalin-mediated inhibition of the NF-kB signaling pathway.


## **Apoptosis Induction in Cancer Cells**

Physalins induce apoptosis through multiple pathways, often involving the activation of mitogen-activated protein kinases (MAPKs) such as ERK, JNK, and p38.[12] Activation of these kinases can lead to the generation of reactive oxygen species (ROS), activation of the p53 tumor suppressor protein, and modulation of the Bcl-2 family of proteins, ultimately culminating in the activation of caspases and apoptotic cell death.[5][12][15] For example, physalin B triggers the NOXA-related apoptosis pathway in melanoma cells.[15]









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Therapeutic Applications of Physalins: Powerful Natural Weapons PMC [pmc.ncbi.nlm.nih.gov]
- 2. Naturally occurring physalins from the genus Physalis: A review PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]

## Foundational & Exploratory





- 5. Physalin A induces apoptosis via p53-Noxa-mediated ROS generation, and autophagy plays a protective role against apoptosis through p38-NF-kB survival pathway in A375-S2 cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of physalin biosynthesis and structure modification of physalins in Physalis alkekengi L. var. Franchetii - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Discovery of physalin biosynthesis and structure modification of physalins in Physalis alkekengi L. var. Franchetii [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Isolation, structures, and structure cytotoxic activity relationships of withanolides and physalins from Physalis angulata PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Physalin B inhibits cell proliferation and induces apoptosis in undifferentiated human gastric cancer HGC-27 cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Physalin B from Physalis angulata triggers the NOXA-related apoptosis pathway of human melanoma A375 cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Frontiers | Therapeutic Applications of Physalins: Powerful Natural Weapons [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. US20050101519A1 Process for isolating physalins from plants and pharmaceutical compositions containing physalins Google Patents [patents.google.com]
- 22. CN103288846A Method for extracting and purifying total physalin from physalis plants -Google Patents [patents.google.com]
- 23. Isolation and quantitative analysis of physalin D in the fruit and calyx of Physalis alkekengi L PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]



- 25. Anti-leishmanial physalins—Phytochemical investigation, in vitro evaluation against clinical and MIL-resistant L. tropica strains and in silico studies PMC [pmc.ncbi.nlm.nih.gov]
- 26. broadpharm.com [broadpharm.com]
- 27. creative-bioarray.com [creative-bioarray.com]
- 28. Cell Viability Assays Assay Guidance Manual NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comprehensive Technical Review of Physalins from the Genus Physalis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15570602#review-of-physalins-from-the-genusphysalis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com